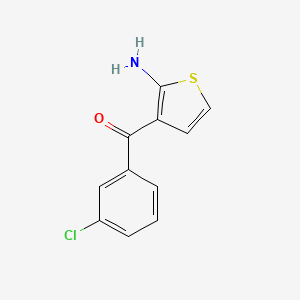

(2-Aminothiophen-3-yl)(3-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-8-3-1-2-7(6-8)10(14)9-4-5-15-11(9)13/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRZBOLETHQVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Gewald reaction or other condensation reactions that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of aminothiophenes exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Specifically, the incorporation of the chlorophenyl moiety may enhance the lipophilicity and bioavailability of the compound, making it a candidate for drug development.

- Case Study : A study on similar aminothiophene derivatives demonstrated significant inhibition of cancer cell lines, suggesting that (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone could be explored for its anticancer properties .

Agrochemicals

Herbicidal Activity

The structural characteristics of this compound allow it to act as an herbicide by targeting specific enzymes in plants. Research has shown that compounds with similar structures can inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an essential enzyme in the biosynthesis of carotenoids in plants.

- Case Study : In a study evaluating herbicidal activity, certain methanone derivatives exhibited promising results against weed species at low application rates . This suggests that this compound may also possess herbicidal properties worth investigating.

Material Science

Synthesis of Functional Materials

The unique electronic properties imparted by the thiophene ring make this compound suitable for developing organic semiconductors and photovoltaic materials. Its ability to form stable thin films can lead to applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

Compound 1: (2-Amino-3-thienyl)(2-chlorophenyl)methanone (CAS 40017-58-1)

- Structural Difference : Chlorine at the ortho-position of the phenyl ring instead of meta.

- Impact: The ortho-chlorine may induce steric hindrance, reducing rotational freedom and altering solubility. No direct melting point (m.p.) or decomposition temperature ($T_d$) data are available, but its safety profile includes hazards related to skin/eye irritation .

- Synthesis : Prepared via methods similar to its meta-chloro analogue, likely involving Friedel-Crafts acylation or Suzuki coupling .

Compound 2: (3-Chlorophenyl)(phenyl)methanone (4-Chlorobenzophenone, CAS 22978-25-2)

- Structural Difference: Lacks the aminothiophene moiety, featuring a simpler benzophenone scaffold.

- Impact: The absence of the amino-thiophene group reduces hydrogen-bonding capacity, likely lowering thermal stability compared to the target compound. Reported applications include use as a building block in organic synthesis .

Heterocyclic Analogues: Thiophene vs. Thienopyridine

Compound 3: (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone (CAS 401582-47-6)

- Structural Difference: Incorporates a fused thienopyridine ring system with methyl groups at positions 4 and 4.

- Molecular weight (316.80 g/mol) is higher than the target compound (255.72 g/mol), which may affect bioavailability .

Compound 4: (2-Aminothiophen-3-yl)(thiophen-2-yl)methanone (CAS 21582-46-7)

Functional Group Modifications

Compound 5: (3-Amino-4-hydroxyphenyl)(2-chlorophenyl)methanone (CAS 848087-42-3)

- Structural Difference: Hydroxyl group at the 4-position of the amino-phenyl ring.

- Molecular formula ($C{13}H{10}ClNO_2$) indicates a polar derivative compared to the target compound .

Compound 6: (2-Aminothiophen-3-yl)(phenyl)methanone (1ae)

- Structural Difference : Phenyl group instead of 3-chlorophenyl.

- Impact : The absence of chlorine reduces electron-withdrawing effects, which may lower reactivity in electrophilic substitution. Reported $^1H$-NMR data (DMSO-d6: δ 8.37 ppm for NH$_2$, 6.74–6.27 ppm for thiophene protons) provide a benchmark for comparing electronic environments .

Data Tables

Table 1. Key Physical and Spectral Properties

Research Findings and Trends

- Thermal Stability: Compounds with extensive hydrogen-bonding networks (e.g., tetrazole derivatives in ) decompose at 247–289°C, suggesting that the target compound’s amino-thiophene group could similarly enhance stability through intermolecular H-bonding .

- Electronic Effects: The meta-chlorine in the target compound likely withdraws electron density, polarizing the ketone group and increasing electrophilicity compared to non-halogenated analogues .

- Synthetic Challenges : Positional isomerism (e.g., ortho vs. meta-Cl) requires precise control during acylation reactions, as seen in and .

Notes

- Limitations : Direct data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Comparisons rely on structural analogues.

- Conflicts : discusses tetrazole-based compounds, which are chemically distinct but illustrate general principles of H-bonding and thermal stability.

- Safety : Related compounds (e.g., CAS 40017-58-1) have hazards requiring proper handling .

Biological Activity

(2-Aminothiophen-3-yl)(3-chlorophenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.7 g/mol. The structure consists of a thiophene ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation. For instance, similar compounds have been reported to enhance apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

- Allosteric Modulation : The compound has been investigated for its role as an allosteric modulator of adenosine receptors. Allosteric modulators can enhance or inhibit the activity of receptors without directly competing with the endogenous ligand. Research indicates that certain thiophene derivatives can increase the binding affinity of agonists to adenosine receptors, suggesting potential applications in treating neurological disorders .

- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives may possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by targeting specific kinases involved in cell division.

- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : By acting on adenosine receptors, the compound can influence various intracellular signaling cascades that are crucial for cellular responses to stress and growth factors.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : In a study evaluating the anticancer effects of thiophene derivatives, this compound was found to significantly reduce tumor size in xenograft models when administered at specific dosages .

- Neurological Disorders : Research on allosteric modulation revealed that this compound could enhance the efficacy of existing treatments for conditions like epilepsy and anxiety by improving receptor signaling without increasing side effects associated with direct agonists .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 2-aminothiophene derivatives with 3-chlorobenzoyl chloride under basic conditions (e.g., NaH/THF at 0–5°C). Optimize yield by controlling stoichiometry (1:1.2 molar ratio of aminothiophene to acyl chloride) and reaction time (4–6 hours). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Monitor intermediates using TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology : Combine -NMR and -NMR to resolve aromatic protons (e.g., δ 7.4–7.6 ppm for 3-chlorophenyl) and carbonyl signals (δ ~190 ppm). For thiophene NH, expect broad singlets at δ 5.6–6.0 ppm. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 253.0321) . IR spectroscopy can validate the ketone (C=O stretch ~1650 cm) and amine (N-H ~3350 cm) groups.

Q. What crystallization strategies are effective for obtaining high-quality single crystals for X-ray diffraction?

- Methodology : Dissolve the compound in a 1:1 mixture of dichloromethane and methanol. Slow evaporation at 4°C over 7–10 days typically yields block-shaped crystals. Use SHELXL-2018 for structure refinement, focusing on anisotropic displacement parameters for non-H atoms. Check for twinning using PLATON; resolve overlapping reflections by integrating data from multiple frames .

Advanced Research Questions

Q. How can discrepancies between computational bond lengths and crystallographic data be resolved?

- Methodology : Perform DFT calculations (B3LYP/6-311G++(d,p)) to model gas-phase geometry. Compare with X-ray data (e.g., C=O bond length: 1.22 Å experimentally vs. 1.23 Å computationally). Adjust for crystal packing effects (e.g., van der Waals interactions) using Mercury 4.3.0. Discrepancies >0.02 Å may indicate solvent or thermal motion artifacts .

Q. What strategies address challenges in synthesizing derivatives with varied substituents on the thiophene ring?

- Methodology : Introduce substituents via Buchwald-Hartwig coupling or Friedel-Crafts acylation. For electron-withdrawing groups (e.g., NO), use Pd(dba)/Xantphos catalysts in toluene (110°C, 24 hours). Monitor regioselectivity using -NMR: para-substitution on thiophene shifts NH signals upfield by ~0.3 ppm. Purify derivatives using preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can anisotropic displacement parameters (ADPs) be refined accurately for the 3-chlorophenyl group?

- Methodology : In SHELXL, apply ISOR restraints to atoms with high thermal motion (U > 0.08 Å). Validate ADPs using ORTEP-3 (WinGX suite) to visualize ellipsoids; ensure probability levels ≤50%. For disordered chlorine atoms, split occupancy (e.g., 60:40) and refine using PART instructions .

Q. What analytical approaches resolve contradictory biological activity data across studies?

- Methodology : Re-evaluate assay conditions (e.g., solvent purity, cell line viability). For inconsistent IC values in kinase inhibition studies, validate compound stability via LC-MS (check for degradation peaks at t ±0.5 minutes). Cross-reference with crystallographic data to confirm bioactive conformation (e.g., intramolecular H-bond between NH and ketone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.